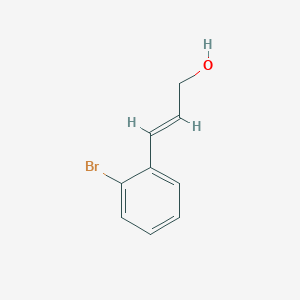

(E)-3-(2-Bromophenyl)prop-2-EN-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-bromophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGNPOOSJRVAAL-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 2 Bromophenyl Prop 2 En 1 Ol

Stereoselective Approaches to (E)-Configured Allylic Alcohols

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the synthesis of alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgalfa-chemistry.comresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com In the context of synthesizing (E)-3-(2-bromophenyl)prop-2-en-1-ol, the HWE reaction offers a powerful tool for establishing the crucial C=C double bond with the desired stereochemistry.

The general mechanism of the HWE reaction begins with the deprotonation of a phosphonate ester to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl group of an aldehyde, such as 2-bromobenzaldehyde (B122850), to form a betaine (B1666868) intermediate. This intermediate subsequently undergoes elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup. alfa-chemistry.com The high (E)-selectivity is a key feature of this reaction, arising from the thermodynamic stability of the anti-periplanar transition state that leads to the (E)-alkene. organic-chemistry.org

A typical HWE approach to this compound would involve the reaction of 2-bromobenzaldehyde with a phosphonate reagent bearing a protected hydroxymethyl group. The choice of base, solvent, and the nature of the phosphonate ester can influence the stereoselectivity and yield of the reaction. researchgate.net For instance, using bases like sodium hydride (NaH) or potassium tert-butoxide in solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common. alfa-chemistry.comorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| 2-Bromobenzaldehyde | Phosphonate ylide with a protected hydroxymethyl group | (E)-3-(2-Bromophenyl)prop-2-enal derivative | High (E)-selectivity, mild reaction conditions. |

Subsequent deprotection of the resulting (E)-alkene would then afford the final product, this compound. The HWE reaction's reliability in producing (E)-alkenes makes it a favored method in organic synthesis. youtube.com

Wittig Reaction and Variations for En-ol Synthesis

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org While the classical Wittig reaction often yields a mixture of (E) and (Z) isomers, certain modifications and the use of stabilized ylides can steer the reaction towards the formation of the (E)-alkene. organic-chemistry.org

The synthesis of the Wittig reagent itself typically starts from the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide, followed by deprotonation with a strong base like n-butyllithium. lumenlearning.com For the synthesis of this compound, a ylide bearing a protected hydroxyl group would be reacted with 2-bromobenzaldehyde.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the preferential formation of (E)-alkenes. organic-chemistry.org This is because the initial addition step becomes reversible, allowing for equilibration to the more stable anti-betaine intermediate, which then proceeds to the (E)-alkene. wikipedia.org

Table 2: Wittig Reaction for (E)-Alkene Synthesis

| Aldehyde | Wittig Reagent | Product Stereochemistry | Notes |

|---|---|---|---|

| 2-Bromobenzaldehyde | Stabilized ylide (e.g., Ph3P=CHCH2OR) | Predominantly (E) | The use of stabilized ylides is crucial for high (E)-selectivity. |

The Schlosser modification of the Wittig reaction is a valuable technique to enhance the formation of (E)-alkenes, even with non-stabilized ylides. wikipedia.org This variation involves the use of a second equivalent of base at low temperatures to deprotonate the betaine intermediate, followed by protonation to favor the threo-betaine which then eliminates to the (E)-alkene.

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, represent powerful methods for the formation of carbon-carbon bonds and can be adapted for the stereoselective synthesis of (E)-allylic alcohols.

In a potential Heck reaction approach, 2-bromoiodobenzene could be coupled with an allylic alcohol under palladium catalysis. The stereochemical outcome of the Heck reaction is often controlled by the mechanism of migratory insertion and subsequent β-hydride elimination, which typically favors the formation of the (E)-isomer.

The Suzuki coupling, on the other hand, would involve the reaction of a vinylboronic acid or ester with an aryl halide. For the synthesis of this compound, (E)-3-boronylprop-2-en-1-ol could be coupled with 1,2-dibromobenzene (B107964) under palladium catalysis. The stereochemistry of the vinylboronic acid is retained in the product, making this a highly stereospecific method.

| Coupling Partners | Catalyst/Conditions | Product | Advantage |

| 2-Bromoiodobenzene and Allyl alcohol | Pd catalyst, base | This compound | Direct formation of the C-C bond. |

| (E)-3-Boronylprop-2-en-1-ol and 1,2-Dibromobenzene | Pd catalyst, base | This compound | High stereospecificity. |

Reductions of Enones and Enals

A straightforward route to this compound involves the stereoselective reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(2-bromophenyl)prop-2-enal (also known as 2-bromocinnamaldehyde). nih.gov The key to this approach is the use of a chemoselective reducing agent that reduces the aldehyde carbonyl group without affecting the C=C double bond.

Several reagents are known to achieve this transformation. For instance, sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride (the Luche reduction) is highly effective for the 1,2-reduction of enones and enals to the corresponding allylic alcohols. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is another commonly used reagent for this purpose.

Table 4: Reagents for the Reduction of 2-Bromocinnamaldehyde (B3034118)

| Reducing Agent | Solvent | Temperature | Outcome |

|---|---|---|---|

| NaBH4/CeCl3 | Methanol | 0 °C to room temp. | Selective reduction of the aldehyde to an alcohol. |

This method is attractive due to the commercial availability of 2-bromocinnamaldehyde nih.govglpbio.com and the generally high yields and selectivities of the reduction step.

Hydroboration/Oxidation Sequences

Hydroboration-oxidation is a two-step process that converts alkenes and alkynes into alcohols. wikipedia.orgmasterorganicchemistry.com When applied to alkynes, this reaction sequence can be used to synthesize allylic alcohols. For the synthesis of this compound, one could envision starting from 1-bromo-2-(prop-1-yn-1-yl)benzene (B8585557).

The hydroboration of a terminal alkyne with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), proceeds with anti-Markovnikov regioselectivity and syn-addition of the hydrogen and boron atoms across the triple bond. masterorganicchemistry.comyoutube.com This leads to the formation of a vinylborane (B8500763). Subsequent oxidation of the vinylborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding enol, which then tautomerizes to an aldehyde. To obtain the allylic alcohol directly, a modified workup or a different hydroboration-oxidation protocol would be necessary.

A more direct hydroboration approach would involve the hydroboration of an allene. However, a more common strategy would be the hydroboration of an enyne followed by oxidation.

| Starting Material | Reagents | Intermediate | Final Product |

| 1-Bromo-2-(prop-1-yn-1-yl)benzene | 1. Disiamylborane or 9-BBN; 2. H2O2, NaOH | (E)-Vinylborane | (E)-3-(2-Bromophenyl)prop-2-enal (after tautomerization) |

Further reduction of the resulting enal would then be required to obtain the target allylic alcohol.

Alkyne Hydrofunctionalization Routes

The direct addition of water across a carbon-carbon triple bond, a process known as alkyne hydration, can also be a viable route. However, traditional mercury-catalyzed hydration of terminal alkynes follows Markovnikov's rule, leading to methyl ketones. To achieve the anti-Markovnikov hydration required for the synthesis of the corresponding aldehyde, which can then be reduced, transition-metal-catalyzed methods are employed.

Alternatively, the hydroalumination or hydrozirconation of an alkyne followed by oxidation can provide access to the desired (E)-allylic alcohol. For instance, the reaction of 1-bromo-2-(prop-1-yn-1-yl)benzene with a hydroaluminating agent like DIBAL-H would lead to a vinylalane intermediate. The stereochemistry of this addition is typically syn. Subsequent reaction with an electrophilic oxygen source, such as molecular oxygen followed by an aqueous workup, would yield this compound.

Recent advancements in catalysis have also explored the direct, stereoselective hydroalkoxylation of alkynes. While less common for the synthesis of simple allylic alcohols, these methods offer potential for future developments.

Bromination Strategies in the Synthesis of 2-Bromophenyl Derivatives

The introduction of a bromine atom specifically at the ortho-position of a phenyl ring, while an activating group is present, presents a significant challenge in regioselectivity. Standard electrophilic aromatic substitution reactions on activated rings typically yield a mixture of ortho and para isomers. wikipedia.org To overcome this, chemists have developed sophisticated methods to direct the bromination exclusively to the ortho position.

Directed Ortho-Metalation and Electrophilic Bromination

Directed ortho-metalation (DoM) is a powerful and widely used strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This technique, first reported independently by Henry Gilman and Georg Wittig in the 1940s, leverages the ability of certain functional groups to chelate with an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgbaranlab.org

The general mechanism involves the coordination of the Lewis acidic lithium atom to a Lewis basic heteroatom within the DMG. wikipedia.orgbaranlab.org This coordination creates a temporary complex that positions the highly basic alkyl group of the organolithium reagent in close proximity to the ortho-proton of the aromatic ring. The subsequent acid-base reaction results in the deprotonation of the ortho-position, forming a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a suitable electrophilic bromine source, such as molecular bromine (Br₂) or tetrabromomethane (CBr₄), to install the bromine atom with high regioselectivity. organic-chemistry.org

In the context of synthesizing this compound or its precursors, a suitable DMG is required. The hydroxyl group itself can act as a DMG, but it requires two equivalents of the organolithium base—one to deprotonate the hydroxyl group and the second to deprotonate the ortho-position. A more common strategy involves protecting the hydroxyl group with a moiety that can also function as a potent DMG, such as a methoxymethyl (MOM) ether or a carbamate. organic-chemistry.orglibretexts.org

Transition Metal-Catalyzed Halogenation

More recent advancements in organic synthesis have introduced transition metal-catalyzed C-H activation as an alternative to classical DoM. These methods offer the potential for milder reaction conditions and greater functional group tolerance. Catalysts based on metals like palladium (Pd), rhodium (Rh), iridium (Ir), or copper (Cu) can facilitate the direct ortho-bromination of arenes containing a directing group.

The general catalytic cycle involves the coordination of the transition metal to the directing group on the substrate. This is followed by an intramolecular C-H activation step, often termed cyclometalation, to form a metallacyclic intermediate. This intermediate then reacts with a bromine source, such as N-bromosuccinimide (NBS), leading to reductive elimination of the brominated product and regeneration of the active catalyst. While specific examples for the direct ortho-bromination of cinnamyl alcohol using this method are not prevalent in introductory literature, the strategy is well-established for a wide range of substrates containing directing groups like alcohols, ethers, and amides, demonstrating its broad applicability.

Purification and Isolation Techniques in Academic Synthesis

Following a chemical synthesis, the crude reaction mixture typically contains the desired product alongside unreacted starting materials, reagents, and byproducts. The isolation and purification of the target compound are therefore essential steps to obtain a substance of high purity for characterization and further use. For a compound like this compound, a combination of standard laboratory techniques is employed.

The initial workup procedure often involves a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane (B109758), and washed with water or aqueous solutions (e.g., brine, dilute acid, or base) to remove inorganic salts and water-soluble impurities. rsc.org The organic layer is then dried over an anhydrous agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. rsc.org

The primary method for purifying neutral, moderately polar organic compounds in an academic research setting is flash column chromatography. rsc.org This technique uses a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel. The crude product is loaded onto the column, and a solvent or mixture of solvents (the eluent) is passed through the column under positive pressure. chemicalbook.com Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For cinnamyl alcohol derivatives, typical eluents include mixtures of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate or dichloromethane and methanol. rsc.orgchemicalbook.com Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

If the purified compound is a solid, recrystallization can be an effective final purification step. This involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). chemicalbook.com

Reaction Mechanisms and Transformations Involving E 3 2 Bromophenyl Prop 2 En 1 Ol

Electrophilic and Nucleophilic Reactions of the Allylic Alcohol Moiety

The allylic alcohol portion of (E)-3-(2-Bromophenyl)prop-2-en-1-ol contains two key reactive sites: the hydroxyl group and the adjacent double bond. These sites can undergo a variety of electrophilic and nucleophilic reactions.

The hydroxyl group of an alcohol is a versatile functional group that can be readily converted into other functional groups through derivatization. These reactions are fundamental in organic synthesis for protecting the alcohol, converting it into a better leaving group, or introducing new functionalities. Common derivatization reactions for primary alcohols like this compound include esterification, etherification, and conversion to alkyl halides.

Esterification, the reaction with a carboxylic acid or its derivative (such as an acyl chloride or anhydride), converts the alcohol into an ester. This reaction is often catalyzed by an acid or a base. Etherification, on the other hand, involves the conversion of the alcohol into an ether, typically through reactions like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.

The following table illustrates typical conditions for the derivatization of a primary allylic alcohol:

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine | (E)-3-(2-Bromophenyl)allyl acetate (B1210297) |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | (E)-1-(3-Methoxyprop-1-en-1-yl)-2-bromobenzene |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | (E)-((3-(2-Bromophenyl)allyl)oxy)(tert-butyl)dimethylsilane |

This table is illustrative of common derivatization reactions for primary allylic alcohols and does not represent specific experimental data for this compound.

The carbon-carbon double bond in the allylic system is electron-rich and therefore susceptible to attack by electrophiles. Electrophilic addition reactions to the alkene can lead to the formation of a variety of saturated products. The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, in the case of allylic alcohols, the reaction can be more complex due to the influence of the hydroxyl group.

For instance, the reaction with hydrogen halides (H-X) would be expected to yield a halohydrin or a dihalide, depending on the reaction conditions and the potential for subsequent reaction of the hydroxyl group. The addition of halogens, such as bromine (Br₂), typically proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.

Stereochemical Aspects of Reactions of this compound

The stereochemistry of the starting material, specifically the (E)-configuration of the double bond, plays a crucial role in determining the stereochemical outcome of reactions. In electrophilic additions, if the reaction proceeds through a mechanism that allows for the formation of stereocenters, the initial geometry of the alkene will influence the relative stereochemistry of the product.

For example, in the dihydroxylation of the alkene using reagents like osmium tetroxide or cold, dilute potassium permanganate, the addition of the two hydroxyl groups occurs in a syn fashion. Starting with the (E)-alkene, this would result in the formation of a specific pair of enantiomers. Conversely, epoxidation of the alkene followed by acid-catalyzed ring-opening would lead to anti-dihydroxylation, producing a different pair of enantiomers.

Rearrangement Reactions

Allylic alcohols and their derivatives are known to undergo a variety of rearrangement reactions, which can be synthetically useful for constructing new carbon-carbon bonds and accessing more complex molecular architectures. One of the most well-known rearrangements is the Claisen rearrangement, which involves the-sigmatropic rearrangement of an allyl vinyl ether. To achieve this, the hydroxyl group of this compound would first need to be converted into an appropriate allyl vinyl ether.

Another potential rearrangement is the Johnson-Claisen rearrangement, where an allylic alcohol is heated with an orthoester in the presence of an acid catalyst to yield a γ,δ-unsaturated ester. This reaction proceeds through a ketene acetal intermediate.

Metal-Mediated and Catalytic Transformations

The presence of both an aryl bromide and an allylic alcohol makes this compound an excellent substrate for a variety of metal-catalyzed reactions. These transformations can selectively target either the C-Br bond or the allylic alcohol system.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The aryl bromide moiety of this compound is an ideal electrophilic partner for this reaction. This allows for the synthesis of a wide array of biaryl compounds, where the bromine atom is replaced by various aryl, heteroaryl, or vinyl groups.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The reaction requires a base to activate the organoboron species.

The following table summarizes typical conditions for a Suzuki-Miyaura cross-coupling reaction involving an aryl bromide.

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biphenyl derivative |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Methoxy-substituted biphenyl |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | THF | Styrene derivative |

This table is illustrative of common Suzuki-Miyaura reaction conditions and does not represent specific experimental data for this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne, represents a powerful tool for the formation of C(sp²)-C(sp) bonds. beilstein-journals.org In the context of this compound, the aryl bromide can readily participate in this transformation, leading to the synthesis of a wide array of enyne derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. beilstein-journals.org

The general mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.

While specific studies on the Sonogashira coupling of this compound are not extensively documented in the provided search results, the reaction is broadly applicable to aryl bromides. nih.govmdpi.comorganic-chemistry.org Typical reaction conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and an amine base such as triethylamine in a suitable solvent. organic-chemistry.org The reaction conditions can be tailored to accommodate various functional groups. nih.gov

Table 1: Representative Sonogashira Coupling Reaction of an Aryl Bromide

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | - | 89 |

Data extrapolated from a study on a similar substrate. nih.gov

Heck Reactions

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov this compound can serve as the aryl halide component in this reaction, reacting with various alkenes to generate more complex unsaturated systems.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting arylpalladium(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium(II) species. The Pd(0) catalyst is regenerated by reductive elimination in the presence of a base.

Studies on the Heck reaction of aryl halides with allylic alcohols have shown that the reaction can yield either carbonyl compounds or aromatic conjugated alcohols, depending on the substrate and reaction conditions. organic-chemistry.org For instance, the coupling of aryl bromides with primary and secondary allylic alcohols often leads to the formation of aldehydes and ketones. organic-chemistry.org

Table 2: Heck Reaction of Aryl Bromides with n-Butyl Acrylate

| Entry | Aryl Bromide | Catalyst System | Base | Yield (%) |

| 1 | Various Aryl Bromides | Pd(dba)₂ / L·HBr | Cs₂CO₃ | High |

Data from a study on the Heck coupling of various aryl bromides with n-butyl acrylate. nih.gov

Negishi Coupling and Other Organometallic Processes

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. organic-chemistry.orgwikipedia.org The aryl bromide of this compound can be effectively coupled with a variety of organozinc reagents, including alkylzinc, arylzinc, and vinylzinc species.

The mechanism involves the oxidative addition of the aryl bromide to the metal catalyst, followed by transmetalation from the organozinc reagent to the metal center, and subsequent reductive elimination to afford the cross-coupled product. A key advantage of the Negishi coupling is the relatively mild reaction conditions and the ability to prepare a wide range of functionalized organozinc reagents. organic-chemistry.orgnih.gov

While specific examples with this compound are not detailed in the provided search results, the general applicability of the Negishi coupling to aryl bromides is well-established. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 3: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides

| Entry | Aryl Bromide | Alkylzinc Halide | Catalyst System | Ligand | Yield (%) |

| 1 | Various Aryl Bromides | Secondary Alkylzinc Halides | Pd(OAc)₂ | CPhos | High |

Data from a study on the Negishi coupling of various aryl bromides. organic-chemistry.org

Hydrogenation and Dehydrogenation Studies

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The hydrogenation would saturate the double bond to produce 3-(2-bromophenyl)propan-1-ol. The selectivity of the hydrogenation is a key consideration, as the aryl bromide can also be susceptible to reduction under more forcing conditions.

Conversely, dehydrogenation of the corresponding saturated alcohol, 3-(2-bromophenyl)propan-1-ol, could potentially regenerate the allylic alcohol, although this is a less common transformation.

Oxidative Transformations of the Allylic Alcohol

The primary allylic alcohol functionality in this compound can be oxidized to the corresponding α,β-unsaturated aldehyde, (E)-3-(2-bromophenyl)propenal. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a particularly mild and selective reagent for the oxidation of allylic and benzylic alcohols. acsgcipr.orgorganic-chemistry.orgrsc.org The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform at room temperature. The heterogeneous nature of the reaction often requires a large excess of the oxidant. acsgcipr.org

The mechanism of MnO₂ oxidation is believed to involve a radical pathway on the surface of the manganese dioxide particles. acsgcipr.org

Cyclization Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. One of the most powerful methods for this transformation is the intramolecular Heck reaction. By tethering a nucleophile to the allylic alcohol, a subsequent palladium-catalyzed cyclization onto the aryl bromide can occur. For example, conversion of the alcohol to an ether or an amine derivative would enable the synthesis of chromenes or dihydroquinolines, respectively.

The intramolecular Heck reaction proceeds through a similar mechanism to its intermolecular counterpart, involving oxidative addition, migratory insertion, and β-hydride elimination. The regioselectivity of the cyclization is often controlled by the length and nature of the tether connecting the alkene and the aryl halide.

Additionally, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of related vinyl cyclopropanecarboxamides have been shown to produce aza[3.1.0]bicycles. nih.gov

Radical Reactions and Pathways

The aryl bromide in this compound can serve as a precursor for aryl radicals. These radicals can be generated using various radical initiators, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). organic-chemistry.org Once formed, the aryl radical can undergo intramolecular cyclization by adding to the adjacent double bond. This 5-exo-trig cyclization would lead to the formation of a five-membered ring containing a benzylic radical, which can then be trapped by a hydrogen atom donor to yield a dihydrobenzofuran derivative.

Photostimulated reactions of aryl bromides with suitable double bonds in the presence of a reducing agent have been shown to yield cyclized products in high yields. nih.gov For instance, the reaction of 1-allyloxy-2-bromobenzene under photostimulation affords 3-methyl-2,3-dihydro-benzofuran in high yield. nih.gov

Spectroscopic and Structural Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of organic molecules like (E)-3-(2-Bromophenyl)prop-2-en-1-ol.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In a ¹H NMR spectrum, the protons of the aromatic ring would typically appear as a complex multiplet pattern in the range of δ 7.0-7.6 ppm. The vinylic protons on the prop-2-en-1-ol chain are crucial for confirming the (E)-stereochemistry. The proton on the carbon adjacent to the aromatic ring (C3) would likely resonate as a doublet of doublets, coupled to the other vinylic proton and potentially showing a small long-range coupling. The proton on the carbon bearing the hydroxyl group (C2) would also be a doublet of doublets. A large coupling constant (typically >12 Hz) between these two vinylic protons would be definitive proof of the trans or (E) configuration. The methylene protons of the alcohol group (-CH₂OH) would likely appear as a doublet, and the hydroxyl proton (-OH) as a broad singlet.

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the bromophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The vinylic carbons would resonate in the δ 125-135 ppm region, and the carbon of the methylene alcohol group would be found further upfield, typically around δ 60-65 ppm.

Hypothetical ¹H and ¹³C NMR Data

| Assignment | Hypothetical ¹H NMR Data (ppm) | Hypothetical ¹³C NMR Data (ppm) |

|---|---|---|

| Aromatic-H | 7.0-7.6 (m) | 122.0 (C-Br) |

| Aromatic-C | 127.5 | |

| Aromatic-C | 128.0 | |

| Aromatic-C | 129.5 | |

| Aromatic-C | 133.0 | |

| Aromatic-C (quaternary) | 136.0 | |

| Vinylic-H (C3-H) | ~6.9 (d, J > 12 Hz) | ~132.0 |

| Vinylic-H (C2-H) | ~6.4 (dt) | ~128.5 |

| -CH₂OH | ~4.3 (d) | ~63.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the connectivity between the two vinylic protons and between the vinylic proton at C2 and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) C-H correlations, helping to piece together the molecular framework, for example, by showing correlations from the vinylic protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for stereochemical assignment. For the (E)-isomer, a spatial correlation (NOE) would be expected between the vinylic proton at C3 and the ortho-protons of the bromophenyl ring, while no significant NOE would be observed between the vinylic protons at C2 and C3 across the double bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

IR spectroscopy would be used to identify the key functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The C=C stretching of the alkene would appear around 1650 cm⁻¹. A strong absorption band at approximately 965 cm⁻¹ for the C-H out-of-plane bending of the trans-disubstituted alkene would further corroborate the (E)-stereochemistry. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-Br stretching frequency would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | ~3050 |

| Alkene C=C Stretch | ~1650 |

| Aromatic C=C Stretch | 1450-1600 |

| C-H bend (trans-alkene) | ~965 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₉H₉BrO, the expected molecular ion peaks would be at m/z 212 and 214.

Common fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the molecular ion, loss of the hydroxymethyl radical (•CH₂OH), or cleavage of the bromine atom.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound form a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would confirm the (E)-stereochemistry of the double bond, the planarity of the conjugated system, and provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the alcohol group, in the crystal lattice. However, there are no published crystal structures for this specific compound in the primary chemical databases.

Theoretical and Computational Investigations of E 3 2 Bromophenyl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. For (E)-3-(2-bromophenyl)prop-2-en-1-ol, these calculations can predict its geometry, stability, and the distribution of electrons, which in turn governs its reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry of this compound in both its ground and excited states.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the bromine atom and the hydroxyl group introduces specific electronic effects that influence this geometry. The electron-withdrawing nature of the bromine atom can affect the electron density distribution across the phenyl ring and the propenol side chain.

Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Time-dependent DFT (TD-DFT) is an extension of DFT that allows for the study of excited states. By simulating the absorption of light, TD-DFT can predict the electronic transitions that are responsible for the molecule's UV-Visible absorption spectrum. This provides insights into the nature of the excited states and how the electron density redistributes upon excitation. For this compound, these calculations could reveal charge transfer characteristics, where electron density moves from one part of the molecule to another upon absorbing light.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C=C bond length (propenol) | 1.34 Å |

| C-O bond length (hydroxyl) | 1.43 Å |

| C-Br bond length | 1.90 Å |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a very accurate description of the molecular orbitals.

A molecular orbital analysis for this compound would involve visualizing the shapes and energies of the HOMO and LUMO. The HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, which are the most electron-rich parts of the molecule. The LUMO is likely to have significant contributions from the antibonding orbitals of the phenyl ring and the propenol side chain.

The distribution of these orbitals is key to understanding the molecule's reactivity. For instance, an electrophilic attack would likely occur at a position where the HOMO has a large coefficient, while a nucleophilic attack would target a region with a high LUMO coefficient. The bromine atom's presence can influence the energies and shapes of these orbitals through both inductive and resonance effects.

Conformational Analysis and Energy Minima Studies

This compound has several rotatable bonds, including the C-C bond connecting the phenyl ring to the propenol chain and the C-O bond of the hydroxyl group. This allows the molecule to exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation. This process generates a potential energy profile that shows how the energy of the molecule changes with the dihedral angles. The conformations with the lowest energy are the most likely to be observed experimentally.

For this compound, the steric hindrance between the bromine atom at the ortho position and the propenol side chain is a critical factor in determining the preferred conformation. This steric clash can force the phenyl ring to rotate out of the plane of the C=C double bond to relieve the strain. The orientation of the hydroxyl group will also be influenced by the potential for intramolecular hydrogen bonding with the pi-system of the double bond or the phenyl ring.

Table 2: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=C) | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~30° | ~60° | 0.0 |

| 2 | ~150° | ~60° | 1.5 |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate.

For this compound, one could investigate various reactions, such as its oxidation to the corresponding aldehyde or its participation in substitution or addition reactions. For example, in an oxidation reaction, the computational study would model the approach of an oxidizing agent and the subsequent bond-breaking and bond-forming steps.

The geometry of the transition state provides valuable information about the mechanism of the reaction. By analyzing the transition state structure, one can understand which atoms are directly involved in the reaction and how the bonds are reorganized. For instance, in an electrophilic addition to the double bond, the transition state would likely involve a three-membered ring-like structure.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming the structure and understanding the properties of a compound.

For this compound, one can calculate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated IR spectrum would show the vibrational frequencies corresponding to different functional groups, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C-Br stretch. Comparing these predicted frequencies with an experimental IR spectrum can help to confirm the presence of these functional groups.

Similarly, NMR chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. These calculations are sensitive to the electronic environment of each nucleus. The predicted NMR spectrum can be a powerful tool for assigning the peaks in an experimental spectrum and confirming the connectivity of the atoms in the molecule.

Table 3: Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: O-H Stretch | ~3400 cm⁻¹ | ~3350 cm⁻¹ |

| IR: C=C Stretch | ~1650 cm⁻¹ | ~1645 cm⁻¹ |

| ¹H NMR: Vinyl H | 6.2-6.8 ppm | 6.3-6.7 ppm |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions and biological processes occur in solution. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment.

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the investigation of how the solvent affects the conformation and dynamics of the solute molecule. For example, an MD simulation could reveal how water molecules form hydrogen bonds with the hydroxyl group of this compound and how this influences its conformational preferences.

Future Directions and Emerging Research Avenues for E 3 2 Bromophenyl Prop 2 En 1 Ol

Development of Novel Stereoselective Synthetic Methods

While the synthesis of cinnamyl alcohol derivatives is well-established, achieving high levels of stereoselectivity in more complex transformations remains a significant goal. The presence of the double bond and the hydroxyl group offers opportunities for introducing new stereocenters. Future research will likely focus on asymmetric catalytic methods to control the stereochemistry of reactions involving this substrate.

Key research directions include:

Asymmetric Hydrogenation/Transfer Hydrogenation: Developing chiral catalysts for the enantioselective reduction of the alkene or potential ketone derivatives, leading to chiral alcohols and alkanes.

Enantioselective Epoxidation: Utilizing chiral catalysts (e.g., Sharpless, Jacobsen-Katsuki) to create chiral epoxides from the allylic alcohol, which are versatile intermediates for a range of nucleophilic additions.

Biocatalytic Approaches: Employing enzymes such as alcohol dehydrogenases (ADHs) or ene-reductases that can operate under mild conditions with high stereoselectivity. Biocatalytic cascades could offer an environmentally friendly route to chiral derivatives directly from simple precursors mdpi.com.

Exploration of Underutilized Catalytic Transformations

The reactivity of (E)-3-(2-bromophenyl)prop-2-en-1-ol is largely centered around palladium-catalyzed cross-coupling at the aryl bromide position and standard transformations of the allylic alcohol. A significant area for future growth lies in exploring less conventional catalytic reactions that can functionalize the molecule in novel ways.

Emerging areas for exploration consist of:

C-H Activation/Functionalization: Directing catalysts to activate and functionalize the C-H bonds on the phenyl ring or the allylic backbone would provide a more atom-economical route to complex derivatives, bypassing the need for pre-functionalized starting materials.

Dual Catalysis: Designing systems where two distinct catalytic cycles operate concurrently to activate both the aryl bromide and another part of the molecule (e.g., the alcohol or alkene) for tandem bond-forming reactions.

Photoredox Catalysis: Using light-driven catalytic cycles to access unique reactive intermediates and enable transformations that are difficult to achieve with traditional thermal methods, such as radical-based coupling reactions.

Advanced Oxidation and Hydrogenation Systems: While oxidation to the aldehyde and hydrogenation of the alkene are known, future work could explore highly selective bimetallic nanoparticle catalysts (e.g., Ag-Co, Co-Re, Pt-Bi) for these transformations under greener conditions, using oxidants like O2 or H2O2. acs.orgacs.orgacs.org Research into catalyst supports, such as functionalized carbon nanotubes, could further enhance selectivity and recyclability acs.org.

| Catalyst System | Oxidant | Key Findings | Reference |

|---|---|---|---|

| Ag-Co/S (Functionalized MWCNTs) | O₂ | Achieved 90% conversion and 99% selectivity to cinnamaldehyde. Catalyst is recyclable. | acs.org |

| Pt-Bi/C (Activated Carbon) | H₂O₂ | Attained 84% selectivity to cinnamaldehyde at 34% conversion. More active in water than toluene. | acs.org |

| Pd/SBA-15 & Pt/SBA-15 | Aerobic (O₂) | Demonstrated selective oxidation to cinnamaldehyde (Pd) and subsequently to cinnamic acid (Pt). | nih.gov |

Integration into Flow Chemistry and Continuous Synthesis

The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to continuous flow chemistry. Flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and easier scalability. rsc.orgacs.org

Future research in this area should target:

Continuous Heck Coupling: Developing robust, heterogenized palladium catalysts packed into flow reactors for the continuous synthesis of the parent compound. nih.govmit.edu This approach can improve catalyst lifetime and product purity while simplifying downstream processing. acs.org

Telescoped Reactions: Designing multi-step flow systems where the crude product from one reactor is fed directly into the next for a subsequent transformation (e.g., synthesis followed by oxidation or a coupling reaction). This minimizes manual handling and purification steps.

Automated Optimization: Integrating flow reactors with automated sampling and analysis (e.g., HPLC, UPLC) to enable high-throughput screening of reaction conditions (temperature, flow rate, stoichiometry) for rapid process optimization.

| Parameter | Batch Reaction | Flow Reaction | Reference |

|---|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to hotspots and gradients. | Highly efficient due to high surface-area-to-volume ratio. | rsc.org |

| Reaction Time | Typically hours. | Can be reduced to minutes (residence time). | rsc.orgnih.gov |

| Safety | Handling of large volumes of hazardous reagents; risk of thermal runaway. | Small reactor volumes enhance safety; allows for use of high temperatures and pressures. | nih.gov |

| Catalyst Reuse | Requires separation post-reaction, can lead to catalyst deactivation. | Ideal for packed-bed reactors with heterogeneous catalysts, enabling continuous reuse. | acs.orgnih.gov |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for catalyst optimization and reaction design. The key steps in many relevant catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination, are often fast and involve transient intermediates that are difficult to detect with conventional offline analysis. nih.govrsc.org

Future research should employ advanced in situ spectroscopic methods to probe these mechanisms in real-time:

Surface-Enhanced Raman Scattering (SERS): This technique can be used to monitor heterogeneous catalytic reactions at the single-particle level. For palladium-catalyzed reactions, SERS can provide kinetic data and insights into the species adsorbed on the catalyst surface during the reaction. vcu.edu

In Situ NMR and IR Spectroscopy: These methods can track the concentration of reactants, products, and key intermediates directly in the reaction vessel, providing valuable kinetic and structural information.

Kinetic Studies: Combining in situ monitoring with detailed kinetic analysis can help elucidate rate-determining steps and the influence of different ligands and additives on the catalytic cycle. Understanding the pre-catalyst reduction and activation steps is particularly important for improving reaction efficiency. rsc.org

Computational Design of Derivatives with Tunable Reactivity

Computational chemistry and in silico design represent a powerful frontier for accelerating the discovery of new derivatives and catalysts. acs.orgnih.gov Instead of relying solely on experimental trial-and-error, computational models can predict the properties and reactivity of hypothetical molecules, guiding synthetic efforts toward the most promising targets.

Future directions in this domain include:

Density Functional Theory (DFT) Studies: DFT can be used to model the entire catalytic cycle for reactions involving this compound. acs.orgacs.orgnih.gov By calculating the energies of transition states and intermediates, researchers can predict reaction barriers, understand the role of ligands, and rationalize experimental observations. nih.govvcu.edu

In Silico Ligand and Substrate Design: Researchers can create virtual libraries of derivatives by modifying the substituents on the phenyl ring or the structure of the allylic alcohol. Computational screening can then identify derivatives with optimized electronic or steric properties for a desired transformation (e.g., enhanced reactivity in a subsequent coupling step).

Quantitative Structure-Activity Relationship (QSAR): By correlating calculated molecular descriptors (e.g., electrostatic potential, bond lengths, orbital energies) with experimentally determined reactivity or selectivity, QSAR models can be developed. nih.govwikipedia.org These models can then rapidly predict the performance of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. mdpi.com

| Step | Objective | Computational Tool/Method | Expected Outcome |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of derivatives with diverse substituents. | Molecular modeling software. | A set of hypothetical molecules for screening. |

| 2. Descriptor Calculation | Calculate key electronic and steric properties for each derivative. | DFT, Semi-empirical methods. | Quantitative data on properties like bond dissociation energy, charge distribution, etc. |

| 3. Reactivity Modeling | Model a target reaction (e.g., oxidative addition) for each derivative. | DFT transition state searching. | Predicted activation energies and reaction rates. |

| 4. QSAR Model Development | Correlate descriptors with predicted reactivity to build a predictive model. | Statistical software (e.g., multiple linear regression). | A validated QSAR model for rapid screening. mdpi.com |

| 5. Candidate Prioritization | Use the model to identify top-performing candidates for experimental synthesis. | QSAR model application. | A short, ranked list of promising molecules. |

Q & A

Q. What are the recommended methods for synthesizing (E)-3-(2-Bromophenyl)prop-2-en-1-ol in academic research?

The compound can be synthesized via aldol condensation under solvent-free conditions to avoid high-pressure risks and improve scalability. For example, reactions involving bromophenyl ketones and aldehydes under dry media yield products with high purity . Intermediates like 2-bromo-1-(substituted phenyl)ethanones can be coupled with propenol derivatives using palladium-catalyzed cross-coupling reactions , optimizing reaction time and temperature (e.g., 80–120°C, 5–10 mol% catalyst) to enhance yields .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Determines the E-configuration via coupling constants (J ≈ 12–16 Hz for trans olefinic protons) and substituent positions on the aromatic ring .

- X-ray Crystallography : Confirms structural geometry by analyzing torsion angles (e.g., C-C-O-H dihedral angles ~177°) and crystal packing .

- IR Spectroscopy : Identifies hydroxyl (≈3300 cm⁻¹) and conjugated enol (≈1650 cm⁻¹) stretches .

| Technique | Key Parameters | Reference |

|---|---|---|

| NMR | J = 15.2 Hz (trans olefin) | |

| XRD | Torsion angle: 177.6° | |

| IR | ν(OH) = 3285 cm⁻¹ |

Q. What are the primary research applications of this compound in organic chemistry?

This compound serves as:

- Synthetic Intermediate : For brominated stilbenes via Heck coupling, used in fluorescent probes .

- Ligand Precursor : Modifies transition metal catalysts (e.g., Pd, Cu) to enhance enantioselectivity in asymmetric reactions .

- Model Substrate : Studies steric effects in [4+2] cycloadditions, where bromine influences regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Use systematic Design of Experiments (DoE) to isolate critical variables. A 2³ factorial design evaluates temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (THF vs DMF). Studies on analogous bromophenyl enols show solvent polarity accounts for 60% of yield variability, while temperature contributes 25% . Real-time monitoring via in situ FTIR detects intermediates, enabling rapid optimization .

Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) at B3LYP/6-311G(d,p) models frontier molecular orbitals. For similar enones, HOMO-LUMO gaps (ΔE ≈ 5.2 eV) correlate with electrophilic reactivity at the α,β-unsaturated position. The global electrophilicity index (ω ≈ 1.8 eV) and Fukui functions identify susceptible sites for nucleophilic attack .

| Parameter | Value (Example) | Significance |

|---|---|---|

| HOMO | -6.3 eV | Electron-donating regions |

| LUMO | -1.1 eV | Electron-accepting regions |

| ω | 1.85 eV | Electrophilicity |

Q. How does the bromine substituent influence the photophysical properties of this compound derivatives?

The heavy atom effect from bromine enhances intersystem crossing, increasing triplet-state populations. Time-Dependent DFT (TD-DFT) on analogs shows red-shifted absorption (λmax ≈ 290→310 nm) and prolonged fluorescence lifetimes (τ ≈ 4.2→6.8 ns) compared to non-halogenated analogs. Experimental validation via transient absorption spectroscopy confirms these predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.